trans-4-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexanecarboxylic acid
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Overview
Description
4-[(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound characterized by the presence of a trifluoromethoxy group, a thiazole ring, and a cyclohexane carboxylic acid moiety
Preparation Methods
The synthesis of 4-[(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring, introduction of the trifluoromethoxy group, and subsequent coupling with the cyclohexane carboxylic acid derivative. Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The thiazole ring may be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-[(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group and thiazole ring play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, 4-[(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID stands out due to its unique combination of functional groups. Similar compounds include:
4-(Trifluoromethoxy)phenylboronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
2-(Trifluoromethyl)phenylboronic acid: Utilized in the synthesis of biologically active molecules.
trans-4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid: Shares structural similarities but differs in its specific applications.
Properties
Molecular Formula |
C20H21F3N2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)29-16-7-5-13(6-8-16)18-25-15(11-30-18)9-17(26)24-10-12-1-3-14(4-2-12)19(27)28/h5-8,11-12,14H,1-4,9-10H2,(H,24,26)(H,27,28) |
InChI Key |
OEGMDPBLBBZKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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